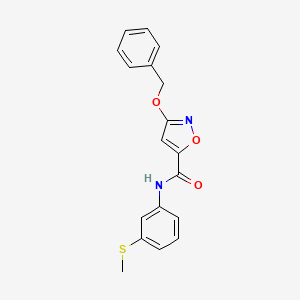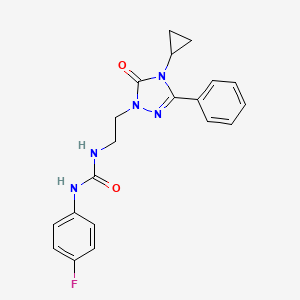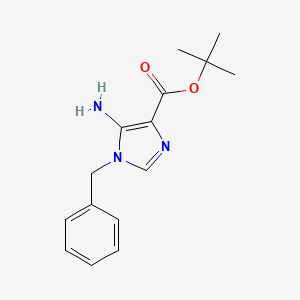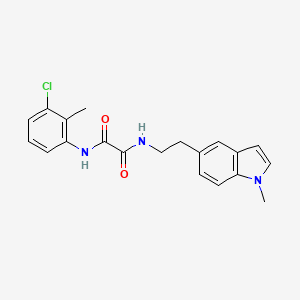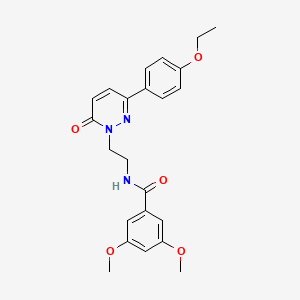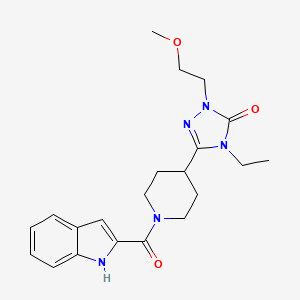
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule, incorporating several functional groups such as indole, piperidine, and 1,2,4-triazole moieties. These groups suggest a molecule with potential biological activity, given the known activities of compounds containing these structures. The synthesis and analysis of such a compound would involve multi-step organic synthesis and detailed structural characterization.
Synthesis Analysis
Compounds similar to the one mentioned are typically synthesized through multi-step organic reactions involving the construction of the core structure followed by the addition of side chains. For instance, hexahydroazocino[4,3-b]indoles have been synthesized from 1-phenylsulphonylindole by introducing side chains through lithiation and intramolecular Mannich cyclisation, demonstrating the complexity and specificity of reactions involved in creating such intricate molecules (Street et al., 1987).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound was confirmed using X-ray diffraction, showcasing the importance of these techniques in determining the arrangement of atoms within a molecule and the relative stereochemistry (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups. Indoles, piperidines, and triazoles are known for their nucleophilicity and ability to participate in various chemical reactions, including cycloadditions, substitutions, and transformations. For instance, reactions involving triazole derivatives demonstrate the versatility of these compounds in forming new bonds and structures, indicative of the reactivity of the compound (Gomha & Riyadh, 2011).
Propriétés
IUPAC Name |
4-ethyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-3-25-19(23-26(21(25)28)12-13-29-2)15-8-10-24(11-9-15)20(27)18-14-16-6-4-5-7-17(16)22-18/h4-7,14-15,22H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHVIAJCGADAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

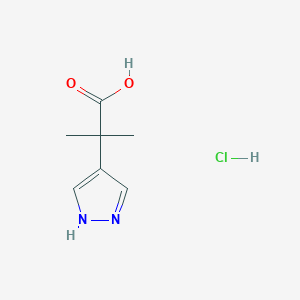
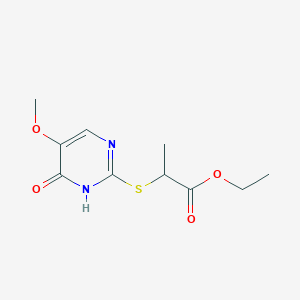
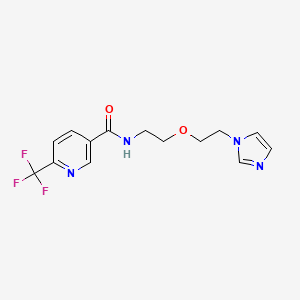

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
